1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene
CAS No.: 1804910-29-9
Cat. No.: VC2954974
Molecular Formula: C7H3BrF3NO3
Molecular Weight: 286 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1804910-29-9 |
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Molecular Formula | C7H3BrF3NO3 |
Molecular Weight | 286 g/mol |
IUPAC Name | 2-bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene |
Standard InChI | InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(15-7(10)11)2-5(6)12(13)14/h1-2,7H |
Standard InChI Key | UNRUHPKTIGPUIX-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F |
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F |
Introduction
Chemical Identification and Basic Properties
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene (CAS Number: 1804910-29-9) is a specialized aromatic compound with the molecular formula C₇H₃BrF₃NO₃ . Also known as 2-Bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene, this compound has a molecular weight of 286.00 g/mol as computed by PubChem 2.2 . The compound was first registered in chemistry databases in July 2016, with the most recent modification to its entry occurring in April 2025 .
The compound belongs to the broader class of halogenated nitrobenzenes, characterized by the presence of multiple electronegative substituents on a benzene ring. Its structure features the following functional groups:
Functional Group | Position on Benzene Ring |
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Bromine (Br) | 1-position |
Difluoromethoxy (OCHF₂) | 4-position |
Fluorine (F) | 2-position |
Nitro (NO₂) | 6-position |
Physical Properties
The physical properties of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene can be inferred from similar compounds in its class. While specific experimental data for this exact compound is limited, it likely exhibits the following characteristics:
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Physical state: Solid at room temperature
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Color: Yellowish to pale brown crystalline solid
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Solubility: Likely sparingly soluble in water but soluble in organic solvents such as tetrahydrofuran, dimethylsulfoxide, and acetone
Structural Characteristics
Molecular Structure
The molecular structure of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene consists of a benzene ring with four different substituents. PubChem provides both 2D structural depictions and 3D conformer models that illustrate the spatial arrangement of these groups . The presence of multiple electronegative atoms significantly influences the electronic distribution within the molecule.
Electronic Effects
The nitro group is strongly electron-withdrawing through both resonance and inductive effects, activating the benzene ring toward nucleophilic attack. The bromine and fluorine substituents also contribute to the electron deficiency of the aromatic system through inductive withdrawal. The difluoromethoxy group combines both electron-withdrawing effects from the fluorine atoms and mild electron-donating properties through the oxygen atom.
This electronic configuration creates a unique reactivity profile, particularly for nucleophilic aromatic substitution reactions at positions ortho and para to the nitro group.
Chemical Reactivity
General Reactivity Patterns
The reactivity of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is largely determined by its functional groups. Based on the reactivity patterns of similar compounds, the following reactions are expected:
Applications and Research Significance
Pharmaceutical Applications
Compounds containing halogenated nitrobenzene structures, like 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene, often serve as important intermediates in the synthesis of pharmaceutical agents. The multiple functional groups provide sites for diverse chemical modifications, allowing researchers to create libraries of compounds for biological screening.
Structurally similar compounds have been utilized in the synthesis of anti-inflammatory agents , suggesting potential pharmaceutical relevance for this compound as well.
Building Block in Organic Synthesis
The diverse functionality of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene makes it a valuable building block for constructing more complex molecules. The difluoromethoxy group, in particular, has gained attention in medicinal chemistry due to its unique properties:
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Lipophilicity enhancement
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Metabolic stability improvement
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Hydrogen bond acceptor capability
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Unique conformational effects
Research Tool in Medicinal Chemistry
Fluorinated compounds like 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene have specific applications in medicinal chemistry research:
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Probe design for target identification
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Structure-activity relationship studies
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Metabolic stability investigations
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Pharmacokinetic property modulation
Comparative Analysis with Similar Compounds
Structural Analogues
To better understand the properties and potential applications of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene, it is valuable to compare it with structurally related compounds:
Compound | Molecular Formula | Key Differences | Molecular Weight |
---|---|---|---|
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene | C₇H₃BrF₃NO₃ | Reference compound | 286.00 g/mol |
1-Bromo-4-difluoromethoxy-2-nitrobenzene | C₇H₄BrF₂NO₃ | Lacks fluorine at 2-position | 268.01 g/mol |
1-Bromo-4-(difluoromethoxy)-2-fluorobenzene | C₇H₄BrF₃O | Lacks nitro group | 241.01 g/mol |
4-Bromo-1-fluoro-2-nitrobenzene | C₆H₃BrFNO₂ | Lacks difluoromethoxy group | 220.00 g/mol |
Reactivity Comparison
The reactivity patterns of these compounds differ based on their substituent patterns:
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The presence of the fluorine at the 2-position in 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene likely reduces the reactivity of the bromine toward nucleophilic substitution compared to 1-Bromo-4-difluoromethoxy-2-nitrobenzene due to steric effects.
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Compounds lacking the nitro group (such as 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene) are significantly less reactive toward nucleophilic aromatic substitution.
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The difluoromethoxy group influences the electronic properties of the benzene ring differently than a methoxy group, potentially altering reaction rates and selectivities.
Analytical Characterization
Spectroscopic Identification
Identification and characterization of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar compounds, proton NMR (¹H-NMR) typically shows:
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Characteristic singlet for the proton in the difluoromethoxy group (OCHF₂)
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Aromatic proton signals with coupling patterns influenced by adjacent fluorine atoms
Mass Spectrometry
Mass spectrometry would show a characteristic molecular ion peak with distinctive isotope patterns due to the presence of bromine (natural abundance of ⁷⁹Br and ⁸¹Br isotopes nearly 1:1).
Infrared Spectroscopy
Expected characteristic IR bands include:
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NO₂ stretching vibrations (asymmetric: 1530-1550 cm⁻¹; symmetric: 1330-1350 cm⁻¹)
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C-F stretching vibrations (1000-1100 cm⁻¹)
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C-Br stretching vibrations (500-600 cm⁻¹)
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